![molecular formula C14H12FN5O2S B2819854 methyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate CAS No. 863458-26-8](/img/structure/B2819854.png)

methyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

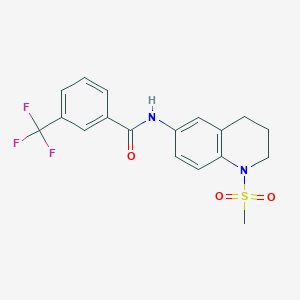

The compound “methyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate” is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine scaffold . This scaffold is recognized as a valuable compound in the treatment of various diseases . It has been used as a template for designing new inhibitors .

Synthesis Analysis

The synthesis of similar compounds involves the conversion of mercapto-compounds into corresponding bis(methylthio)-derivatives, which give amino-methylthio-compounds on heating with ethanolic ammonia .Molecular Structure Analysis

The molecular structure of this compound is based on the [1,2,3]triazolo[4,5-d]pyrimidine scaffold. Docking studies have indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring could be responsible for the improved activity of certain derivatives .Chemical Reactions Analysis

The compound, being a derivative of [1,2,3]triazolo[4,5-d]pyrimidine, may undergo various chemical reactions. For instance, 5-mercapto-compounds can be converted into corresponding 5,7-bis(methylthio)-derivatives, which give 7-amino-5-methylthio-compounds on heating with ethanolic ammonia .Scientific Research Applications

Antiviral Potential

Given the ongoing global health challenges, antiviral agents are in high demand. Triazolothiadiazine derivatives have shown promise as antiviral candidates. Researchers are exploring their effects against specific viruses, including their ability to inhibit viral replication or entry.

- Aggarwal, R., Hooda, M., Kumar, P., & Sumran, G. (2022). Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Scaffold. Topics in Current Chemistry, 380(10)

- Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of 2-thiopyridine series. The [1,2,3]triazolo[4,5-d]pyrimidine scaffold can be used as the template for designing new LSD1 inhibitors

- Synthesis and Antitumor Activities of Novel 1,2,3-Triazolo[4,5-d]pyrimidine Derivatives. (2017). Chinese Journal of Organic Chemistry, 37(9)

- Chen, et al. (2015). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 8

- Recent applications detail the use of these heterocycles in medicinal chemistry (c-Met inhibition or GABA A modulating activity) as fluorescent probes and as structural units of polymers

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,3-triazolo[4,5-d]pyrimidine derivatives, have been reported to inhibit cdk2, a protein kinase that plays a crucial role in cell cycle regulation .

Mode of Action

Similar compounds have shown to interact with their targets through hydrogen bonding . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Biochemical Pathways

Compounds with similar structures have been reported to affect the cell cycle progression, leading to apoptosis induction within cells .

Pharmacokinetics

In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cell lines .

properties

IUPAC Name |

methyl 2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN5O2S/c1-22-11(21)7-23-14-12-13(16-8-17-14)20(19-18-12)6-9-2-4-10(15)5-3-9/h2-5,8H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYOUPCERRSPFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NC=NC2=C1N=NN2CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2819772.png)

![Prop-2-enyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate](/img/structure/B2819774.png)

![Ethyl 4-[2-(3,6-dichloropyridine-2-carbonyl)oxyacetyl]piperazine-1-carboxylate](/img/structure/B2819776.png)

![4-[3-Amino-2-(trifluoromethyl)propyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B2819780.png)

![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(quinolin-6-yl)propanoic acid](/img/structure/B2819785.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone](/img/structure/B2819791.png)

![4-(4-Bromophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2819793.png)